![molecular formula C20H21NO2 B14383909 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole CAS No. 88207-41-4](/img/structure/B14383909.png)
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole is a complex organic compound that features an indole core structure substituted with an oxan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1H-indole with 2-(oxan-2-yloxy)methylphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated indole ring.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The indole core structure is known to interact with various biological targets, potentially leading to diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-benzimidazole
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-pyrrole
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-quinoline
Uniqueness
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole is unique due to its specific substitution pattern and the presence of the oxan-2-yloxy group. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
88207-41-4 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-[2-(oxan-2-yloxymethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C20H21NO2/c1-3-9-17(19-13-15-7-2-4-10-18(15)21-19)16(8-1)14-23-20-11-5-6-12-22-20/h1-4,7-10,13,20-21H,5-6,11-12,14H2 |
InChI-Schlüssel |
SGOSDJPQQLHURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=CC=CC=C2C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



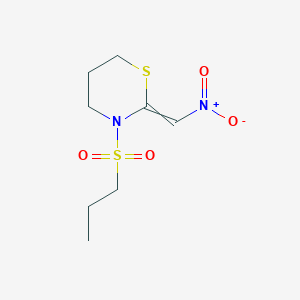
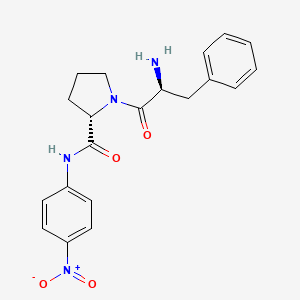

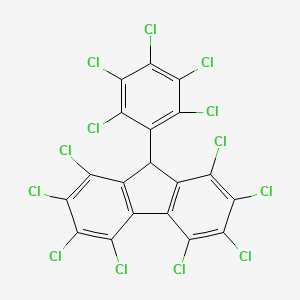
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
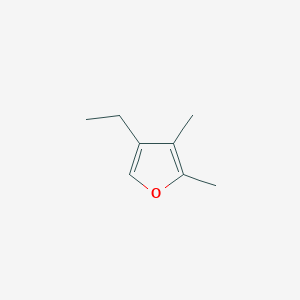

![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
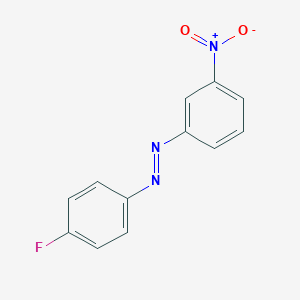
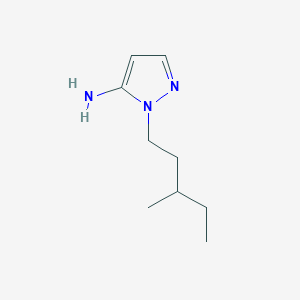
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
